molecular formula C12H13ClO2 B15239620 2-(3-(4-Chlorophenyl)cyclobutyl)acetic acid

2-(3-(4-Chlorophenyl)cyclobutyl)acetic acid

Cat. No.: B15239620
M. Wt: 224.68 g/mol
InChI Key: HROBXLSGYGBUBF-UHFFFAOYSA-N
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Description

2-(3-(4-Chlorophenyl)cyclobutyl)acetic acid is an organic compound with the molecular formula C12H13ClO2 It is characterized by the presence of a cyclobutyl ring substituted with a 4-chlorophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Chlorophenyl)cyclobutyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method involves the reaction of 4-chlorophenylacetic acid with cyclobutanone under acidic conditions to form the cyclobutyl ring. Subsequent oxidation and carboxylation steps yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Chlorophenyl)cyclobutyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(3-(4-Chlorophenyl)cyclobutyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(4-Chlorophenyl)cyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(4-Chlorophenyl)cyclobutyl)acetic acid is unique due to the combination of the cyclobutyl ring and the 4-chlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)cyclobutyl]acetic acid

InChI

InChI=1S/C12H13ClO2/c13-11-3-1-9(2-4-11)10-5-8(6-10)7-12(14)15/h1-4,8,10H,5-7H2,(H,14,15)

InChI Key

HROBXLSGYGBUBF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C2=CC=C(C=C2)Cl)CC(=O)O

Origin of Product

United States

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